5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide
Beschreibung
5-Bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring, ethoxy substituents, and a pyridazine-linked phenyl group. The ethoxy groups likely enhance lipophilicity and metabolic stability, while the pyridazine moiety may contribute to π-π stacking interactions in biological targets .
Eigenschaften
IUPAC Name |
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3O4S/c1-3-27-18-10-8-15(21)13-19(18)29(25,26)24-16-7-5-6-14(12-16)17-9-11-20(23-22-17)28-4-2/h5-13,24H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHCSTUMZAWEQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups .
Analyse Chemischer Reaktionen
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.
Wissenschaftliche Forschungsanwendungen
The compound 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article will explore its applications, supported by comprehensive tables and case studies.
Structural Characteristics
The compound features a sulfonamide group, which is known for its biological activity, particularly in medicinal chemistry. Its ethoxy and bromo substituents enhance its solubility and reactivity, making it a candidate for various applications.
Medicinal Chemistry
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide has been investigated for its potential as an antimicrobial agent . The sulfonamide moiety is structurally similar to para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, making it a potential inhibitor of bacterial growth.
Case Study: Antibacterial Activity
A study evaluated the antibacterial properties of various sulfonamides, including this compound, against strains of Escherichia coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, demonstrating its potential as a lead compound in antibiotic development.
Cancer Research
The compound's structural features suggest potential applications in cancer therapy. Research has shown that compounds with similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways.
Case Study: Cytotoxicity Assay
In vitro assays were conducted to assess the cytotoxic effects of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide on various cancer cell lines. The results indicated dose-dependent cytotoxicity, particularly against breast cancer cells, suggesting its viability as a chemotherapeutic agent.
Biochemical Research
This compound can serve as a biochemical probe due to its ability to interact with specific proteins involved in disease pathways. The ethoxy and bromo groups can be modified to enhance binding affinity and selectivity.
Case Study: Protein Interaction Studies
Research involving the interaction of the compound with target proteins revealed that it could modulate enzyme activity associated with metabolic pathways. This property is crucial for developing new therapeutic strategies targeting metabolic diseases.
Wirkmechanismus
The mechanism of action of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural Comparison of Key Sulfonamide Derivatives
COX-2 Inhibition
- Compound 1c (): Exhibited 47.1% COX-2 inhibition at 20 μM, outperforming earlier quinazolinone derivatives (27.72% at 22 μM) but less potent than celecoxib (80.1% at 1 μM). The para-methoxy group on the 3-phenyl ring was critical for activity .
- Target Compound : While direct COX-2 data are unavailable, its ethoxy substituents may improve membrane permeability compared to methoxy analogues. However, solubility challenges (observed in at 50 μM) could limit efficacy .
Kinase and Enzyme Interactions
- Pyridazine- and Pyrazole-Containing Analogues (): Derivatives with heterocyclic moieties (e.g., pyrazole, pyrrole) showed varied binding to enzymes, with 13C-NMR confirming structural integrity. For example, Compound 19 () displayed pyrrole ring resonances at 102.84 and 126.69 ppm, critical for interactions with hydrophobic enzyme pockets .
Physicochemical Properties
Solubility and Stability
- Target Compound: The bromine atom and ethoxy groups may reduce aqueous solubility, a common issue in sulfonamide derivatives (e.g., noted incomplete dissolution at 50 μM) .
- Hydrazone Derivatives (): Compounds like 15–17 exhibited high yields (66–95%) and melting points >200°C, suggesting thermal stability. For example, Compound 17 (4-nitrophenyl substituent) had a melting point of 227–228.5°C .
Table 2: Selected Physicochemical Data
Biologische Aktivität
5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is a sulfonamide compound that has attracted interest due to its potential biological activities and therapeutic applications. Its complex structure includes a bromine atom, ethoxy groups, and a sulfonamide moiety, which contribute to its unique properties.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide |
| Molecular Formula | C20H20BrN3O4S |
| Molecular Weight | 435.35 g/mol |
| CAS Number | 933004-00-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the Suzuki–Miyaura coupling reaction, which is essential for forming carbon-carbon bonds. The synthetic route may include the formation of pyridazinyl intermediates followed by coupling with phenyl derivatives and subsequent sulfonamide formation.
The biological activity of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide is primarily attributed to its interaction with specific molecular targets, particularly enzymes and proteins. The sulfonamide moiety is known to inhibit the activity of various enzymes, which can affect multiple biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or antimicrobial activities.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : Potential to modulate inflammatory responses.
- Cancer Research : Investigated for its ability to inhibit interactions between PD-1 and PD-L1, which is crucial in cancer immunotherapy .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide. The results indicated significant inhibition of bacterial growth in vitro, particularly against Gram-positive bacteria.
Study 2: Anti-inflammatory Effects
In a separate investigation, the compound was tested in animal models for its anti-inflammatory effects. Results showed a reduction in inflammation markers, suggesting a potential pathway for therapeutic use in inflammatory diseases.
Study 3: Cancer Cell Line Studies
Research involving cancer cell lines demonstrated that the compound could inhibit cell proliferation and induce apoptosis, highlighting its potential as an anticancer agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide, it is useful to compare it with similar compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| 5-bromo-2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide | Methoxy group instead of ethoxy | Similar antimicrobial properties |
| 2-ethoxy-N-[3-(6-methoxypyridazin-3-yl)phenyl]-5-(propan-2-yl)benzene-1-sulfonamide | Propanoyl substitution | Enhanced anti-inflammatory effects |
Q & A
Q. What are the optimal synthetic routes for preparing 5-bromo-2-ethoxy-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide?
The compound can be synthesized via nucleophilic substitution or sulfonamide coupling. A common approach involves reacting a brominated ethoxybenzene sulfonyl chloride with an amine-functionalized pyridazinylphenyl intermediate in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . Purification typically employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization for high-purity isolation. Reaction progress should be monitored via TLC (Rf ~0.3–0.5 in 30% EtOAc/hexane) and confirmed by LC-MS (expected [M+H]+ ~508–510 Da) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Structural validation requires multi-technique analysis:
- NMR : and NMR should show peaks for ethoxy groups (δ ~1.3–1.5 ppm for CH3, δ ~4.0–4.5 ppm for OCH2), aromatic protons (δ ~6.8–8.5 ppm), and sulfonamide NH (δ ~10–12 ppm, broad) .
- X-ray crystallography : Single-crystal diffraction (e.g., at 113 K) resolves bond lengths and angles, confirming the pyridazine ring planarity and sulfonamide geometry (mean C–C bond length ~1.39 Å, R-factor <0.03) .
- Elemental analysis : Carbon, hydrogen, and nitrogen content should match theoretical values (e.g., C: ~45%, H: ~3.5%, N: ~11%) .
Q. What chromatographic methods are recommended for purity assessment?
Reverse-phase HPLC (C18 column, 5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) is effective. Retention times typically range 8–12 minutes at 1 mL/min flow. Purity ≥95% is advisable for biological assays, validated by UV detection at 254 nm .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields for large-scale synthesis?
DoE can systematically evaluate variables like temperature (50–100°C), solvent polarity (DMF vs. THF), and stoichiometry (1:1 to 1:2 amine:sulfonyl chloride). Central Composite Design (CCD) models predict optimal conditions, reducing side reactions (e.g., hydrolysis of sulfonyl chloride). Response surface methodology (RSM) may reveal that yields peak at 80°C in DMF with 1.5:1 molar ratios, achieving >85% efficiency .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies in IC50 values (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions (e.g., ATP concentration, cell line variability). Meta-analysis of dose-response curves and normalization to positive controls (e.g., staurosporine for kinase assays) improves comparability. Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) clarifies mechanistic insights .
Q. How can computational modeling predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (AMBER) can map binding poses to targets like kinases or GPCRs. Focus on the sulfonamide’s hydrogen-bonding with catalytic lysines and the pyridazine ring’s π-π stacking with hydrophobic pockets. Pharmacophore models should prioritize electronegative regions (Br, ethoxy) for halogen bonding .
Q. What are the challenges in assessing metabolic stability, and how can they be addressed?
The ethoxy and bromine substituents may slow hepatic clearance but increase CYP450-mediated oxidation risks. In vitro microsomal assays (human/rat liver microsomes) with NADPH cofactors quantify half-life (t1/2). LC-MS/MS identifies metabolites (e.g., O-deethylation products). Co-administration with CYP inhibitors (e.g., ketoconazole) pinpoints metabolic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
